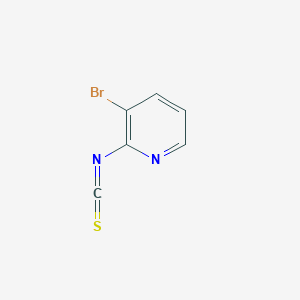![molecular formula C13H16N4O2 B13682249 benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate](/img/structure/B13682249.png)
benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 1-methyltriazol-4-yl group via an ethyl chain. The presence of the triazole ring imparts specific chemical properties that make this compound valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(1-methyltriazol-4-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Amines or alcohols, depending on the specific reaction conditions.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. The ethyl chain provides flexibility, allowing the compound to fit into various binding pockets.
相似化合物的比较
Similar Compounds
Benzyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate: Similar structure but lacks the methyl group on the triazole ring.
Benzyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl]carbamate: Similar structure with a different substitution pattern on the triazole ring.
Benzyl N-[2-(1-phenyltriazol-4-yl)ethyl]carbamate: Contains a phenyl group instead of a methyl group on the triazole ring.
Uniqueness
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate is unique due to the presence of the 1-methyltriazol-4-yl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
属性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)7-8-14-13(18)19-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,14,18) |
InChI 键 |
FWYGDOQHOGHNDI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=N1)CCNC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)

![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)





![3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13682236.png)
![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)

![Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682245.png)
